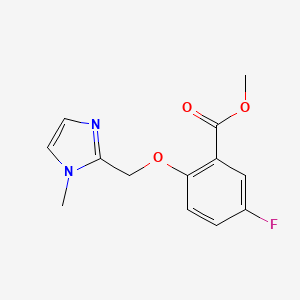

Methyl 5-fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoate is a synthetic organic compound that belongs to the class of benzoate esters. It features a fluorine atom, a methyl group, and an imidazole ring, which contribute to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-hydroxybenzoic acid and 1-methyl-1H-imidazole.

Esterification: The 5-fluoro-2-hydroxybenzoic acid is esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl 5-fluoro-2-hydroxybenzoate.

Imidazole Substitution: The methyl 5-fluoro-2-hydroxybenzoate is then reacted with 1-methyl-1H-imidazole in the presence of a suitable base, such as potassium carbonate, to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the imidazole ring.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, using reagents like hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis will produce the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 5-fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The fluorine atom may enhance the compound’s binding affinity and stability, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Methyl 5-fluoro-2-hydroxybenzoate: Lacks the imidazole ring, which may result in different biological activities.

Methyl 2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoate: Lacks the fluorine atom, which may affect its chemical reactivity and biological properties.

5-Fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoic acid: The carboxylic acid derivative, which may have different solubility and reactivity.

Uniqueness

Methyl 5-fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoate is unique due to the presence of both the fluorine atom and the imidazole ring

Biological Activity

Methyl 5-fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoate is a synthetic organic compound that belongs to the class of benzoate esters and features a unique combination of functional groups, including a fluorine atom, a methoxy group, and an imidazole ring. This structure contributes to its potential biological activities, which are currently under investigation.

- Molecular Formula : C13H12FN2O3

- Molecular Weight : 264.25 g/mol

- CAS Number : 1363404-98-1

Potential Biological Activities

Preliminary studies suggest that this compound exhibits several promising biological activities:

- Antimicrobial Properties : Early investigations indicate that this compound may possess antimicrobial effects, potentially inhibiting the growth of various pathogens.

- Anticancer Activity : The imidazole moiety is known to interact with biological targets, which could modulate enzyme activity or receptor functions involved in cancer progression. Initial data from cell line studies suggest cytotoxic effects against certain cancer cells.

- Enzyme Interaction Studies : The compound's binding affinity to specific enzymes and receptors is currently being explored. The presence of the fluorine atom is believed to enhance its stability and interaction capabilities, potentially leading to effective modulation of biological pathways.

Structure-Activity Relationship (SAR)

The structure of this compound allows for diverse interactions with biological systems. Its unique features can be compared with similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Methyl 5-fluoro-2-hydroxybenzoate | 1363404-98-X | Hydroxy group instead of imidazole |

| 5-Fluoro-2-(1-methylimidazol-2-y)benzoic acid | 1363405-32-X | Contains carboxylic acid instead of ester |

| (5-Fluoro-benzimidazolyl)methanol | 16767387 | Lacks ester functionality but retains fluorine |

This comparison highlights the distinctiveness of this compound due to its combination of an imidazole ring and a methoxy group, which may enhance its biological activity compared to other similar compounds.

Case Studies and Research Findings

Recent research has focused on the biological activity of compounds containing imidazole rings and their derivatives. For instance, studies have shown that modifications in the imidazole structure can significantly impact the pharmacological properties of related compounds.

In a study evaluating various imidazole derivatives, it was found that those with methoxy substitutions exhibited improved bioavailability and reduced toxicity profiles when compared to their counterparts lacking such modifications . These findings support the hypothesis that this compound may similarly benefit from its structural characteristics.

Future Directions

Further research is essential to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for future investigation include:

- In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile.

- Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific targets in cancer and microbial systems.

- Optimization of Structure : Exploring modifications to enhance potency and selectivity for therapeutic applications.

Properties

CAS No. |

1363404-98-1 |

|---|---|

Molecular Formula |

C13H13FN2O3 |

Molecular Weight |

264.25 g/mol |

IUPAC Name |

methyl 5-fluoro-2-[(1-methylimidazol-2-yl)methoxy]benzoate |

InChI |

InChI=1S/C13H13FN2O3/c1-16-6-5-15-12(16)8-19-11-4-3-9(14)7-10(11)13(17)18-2/h3-7H,8H2,1-2H3 |

InChI Key |

AMRWSPBFXFHAKF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1COC2=C(C=C(C=C2)F)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.